Topic: 4-Bromo-2,6-dimethoxypyrimidine: A Strategic Building Block in Modern Medicinal Chemistry
Topic: 4-Bromo-2,6-dimethoxypyrimidine: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2,6-dimethoxypyrimidine has emerged as a highly versatile and valuable heterocyclic building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemicals. Its unique electronic and steric properties, characterized by an electron-deficient pyrimidine core and two activating methoxy groups, make the C4-bromo substituent an ideal handle for sophisticated cross-coupling reactions. This guide provides a comprehensive overview of its core properties, a detailed, field-tested synthesis protocol with mechanistic rationale, its key applications in constructing pharmacologically active agents, and essential safety and handling protocols. The strategic importance of this intermediate lies in its ability to serve as a linchpin in the development of novel kinase inhibitors and other targeted therapeutics, underscoring its significance for professionals in chemical synthesis and drug development.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its synthetic tractability, has led to the widespread incorporation of the pyrimidine scaffold into a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] The pyrimidine ring's electron-deficient nature and its capacity for hydrogen bonding allow it to act as an effective bioisostere for phenyl and other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Within this class, halo-substituted pyrimidines are of paramount importance, serving as key intermediates that enable the modular construction of complex molecules. 4-Bromo-2,6-dimethoxypyrimidine exemplifies this utility, providing a robust platform for generating libraries of compounds for biological screening.
Core Compound Profile: 4-Bromo-2,6-dimethoxypyrimidine
A precise understanding of a reagent's physicochemical properties is the foundation of successful and reproducible chemical synthesis. This section outlines the core identity and key characteristics of 4-Bromo-2,6-dimethoxypyrimidine.
Chemical Identity
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Systematic Name: 4-Bromo-2,6-dimethoxypyrimidine
Physicochemical and Predicted Properties
The data presented below is compiled from various chemical suppliers and computational prediction models, providing a comprehensive profile for experimental planning.
| Property | Value | Source |
| CAS Number | 60186-89-2 | ChemicalBook, Alfa Chemistry, Aaron Chemicals[2][3][4] |
| Molecular Formula | C₆H₇BrN₂O₂ | Alfa Chemistry, Aaron Chemicals, PubChemLite[3][4][6] |
| Molecular Weight | 219.04 | ChemicalBook, Alfa Chemistry, Sunway Pharm Ltd[2][3][5] |
| InChI Key | BFHOSMVQVHFCSK-UHFFFAOYSA-N | PubChemLite[6] |
| Canonical SMILES | COC1=CC(=NC(=N1)OC)Br | PubChemLite[6] |
| Physical Form | Solid / Crystalline Powder | Inferred from safety data on related compounds[7] |
| XlogP (Predicted) | 1.8 | PubChemLite[6] |
Synthesis and Mechanistic Insights
The synthesis of substituted bromopyrimidines can be approached through several routes. A robust and efficient one-pot method is highly desirable in a drug discovery setting to ensure material throughput. The following protocol is based on established methodologies for the synthesis of 4-bromopyrimidines, adapted for this specific target.[8]
Causality Behind Experimental Choices
The chosen synthetic route involves the cyclization of a suitable precursor in the presence of dry hydrogen bromide (HBr) gas dissolved in an anhydrous solvent like 1,4-dioxane.[8] This choice is deliberate:
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Dry HBr/Dioxane: HBr serves a dual role. It acts as a powerful acid catalyst, activating nitrile groups toward nucleophilic attack, which is a key step in pyrimidine ring formation.[8] Secondly, the bromide ions in high concentration provide the nucleophile required for the bromination of the pyrimidine ring at the 4-position, likely proceeding through an addition-elimination mechanism on an activated intermediate. Using an anhydrous solvent like dioxane is critical to prevent hydrolysis of intermediates and the incorporation of water into the final product.
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Temperature Control: The initial phase of the reaction is conducted at reduced temperatures (15-20°C) to control the exothermic nature of the HBr-mediated activation and cyclization, preventing the formation of side products.[8]
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Work-up: Pouring the reaction mixture into crushed ice serves to quench the reaction and precipitate the organic product, which is typically less soluble in the resulting aqueous acidic mixture.
Recommended Laboratory Synthesis Protocol
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Reactor Preparation: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, add 2,6-dimethoxy-4(3H)-pyrimidinone (10 mmol, 1 equiv.).
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Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane. Stir the mixture to form a suspension.
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HBr Saturation: Cool the flask in an ice-water bath (0-5°C). Bubble dry hydrogen bromide gas through the suspension for approximately 30-45 minutes until the solution is saturated.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (15-20°C). Stir vigorously for 2-3 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 g of crushed ice with constant stirring.
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Isolation: The solid product will precipitate. Isolate the pale yellow solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).[8]
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Drying and Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system such as ethanol/water or hexane to yield pure 4-Bromo-2,6-dimethoxypyrimidine.[8]
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 4-Bromo-2,6-dimethoxypyrimidine.
Reaction Chemistry and Applications in Drug Discovery
4-Bromo-2,6-dimethoxypyrimidine is not an end-product but a strategic intermediate. Its value is realized in its subsequent chemical transformations.
The C4-Bromo Substituent: A Gateway for C-C and C-N Coupling
The core utility of this molecule stems from the bromine atom at the C4 position. The electron-withdrawing nature of the pyrimidine ring makes this position susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of a wide range of molecular fragments, a cornerstone of modern library synthesis and lead optimization.
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Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids to form C-C bonds, enabling the synthesis of complex bi-aryl structures.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a critical transformation for introducing functionalities that can modulate solubility and form key hydrogen bonds with biological targets.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers often found in kinase inhibitors.
Case Study: A Key Building Block for Kinase Inhibitors
The pyrimidine scaffold is prevalent in numerous FDA-approved kinase inhibitors.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[9] The 2,4-disubstituted aminopyrimidine motif is a well-established "hinge-binding" element that anchors inhibitors into the ATP-binding pocket of many kinases.
4-Bromo-2,6-dimethoxypyrimidine serves as an excellent precursor for such structures. A typical synthetic sequence would involve a Buchwald-Hartwig amination at the C4 position to install a key pharmacophore, followed by demethylation and further functionalization if needed. Brominated compounds, in general, have shown significant promise as anticancer agents by interacting with cancer cells and inducing cell death.[9]
Logical Pathway for Derivatization
Caption: Key reaction pathways for functionalizing 4-Bromo-2,6-dimethoxypyrimidine.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 60186-89-2 is not widely available, data from structurally related brominated heterocycles can be used to establish a reliable safety profile. Good laboratory practice dictates treating unknown compounds with a high degree of caution.
GHS Hazard Profile (Anticipated)
| Hazard Class | Category | Statement | Source (Related Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich, MedChemExpress[10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Fisher Scientific, MedChemExpress[10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Aaronchem, Fisher Scientific[7][12] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Aaronchem[7] |
Personal Protective Equipment (PPE) and Engineering Controls
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]
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Skin and Body Protection: Wear a laboratory coat. For larger quantities, impervious clothing may be necessary.[10]
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Respiratory Protection: Avoid formation of dust.[7] If dust is generated, use a NIOSH-approved particulate respirator.
Storage and Stability
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Conditions to Avoid: Excess heat and incompatible materials.[11]
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Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]
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Storage Recommendations: Keep container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage in an inert atmosphere at reduced temperatures (-10°C to 4°C) is advisable.[7]
Conclusion
4-Bromo-2,6-dimethoxypyrimidine is a quintessential example of a strategic molecular building block. Its well-defined structure, reliable synthesis, and, most importantly, the versatile reactivity of its C4-bromo substituent make it an invaluable tool for medicinal chemists. By enabling rapid access to diverse libraries of novel pyrimidine derivatives through robust cross-coupling chemistry, it serves as a critical starting point in the quest for next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in accelerating drug discovery programs.
References
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Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). HETEROCYCLES, Vol. 51, No. 11. [Link]
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4-bromo-2,6-diethoxypyrimidine. (n.d.). ChemSynthesis. [Link]
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4-bromo-2,6-dimethoxypyrimidine (C6H7BrN2O2). (n.d.). PubChemLite. [Link]
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4-Bromo-2,6-dimethoxypyrimidine - CAS:60186-89-2. (n.d.). Sunway Pharm Ltd. [Link]
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A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Journal of the Chinese Chemical Society. [Link]
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Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
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2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]
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Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (n.d.). Quick Company. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - PubMed Central. [Link]
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Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...). (n.d.). ResearchGate. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. [Link]
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4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (2017). Semantic Scholar. [Link]
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